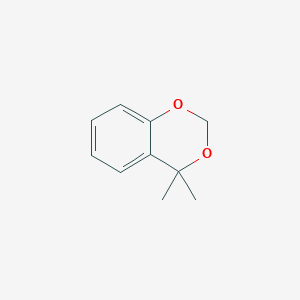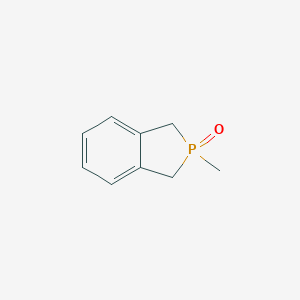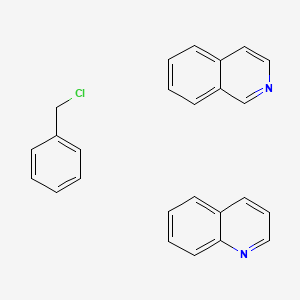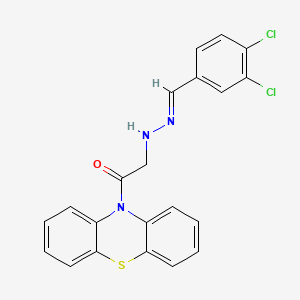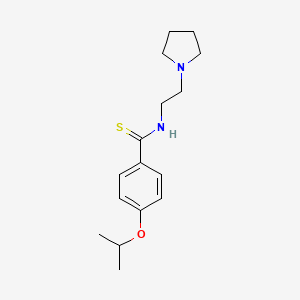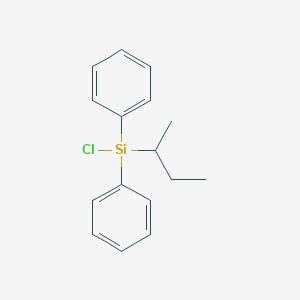
(Butan-2-yl)(chloro)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(chloro)diphenylsilane is a chemical compound with the molecular formula C16H19ClSi It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(chloro)diphenylsilane typically involves the reaction of diphenylsilane with butan-2-yl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
Diphenylsilane+Butan-2-yl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(chloro)diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted silanes.
Oxidation Reactions: Silanol derivatives.
Reduction Reactions: Silane derivatives.
Scientific Research Applications
(Butan-2-yl)(chloro)diphenylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)(chloro)diphenylsilane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved in these interactions are influenced by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)(fluoro)diphenylsilane
- (Butan-2-yl)(bromo)diphenylsilane
- (Butan-2-yl)(iodo)diphenylsilane
Uniqueness
(Butan-2-yl)(chloro)diphenylsilane is unique due to the presence of the chlorine atom, which imparts specific reactivity patterns. Compared to its analogs with different halogens, the chlorine derivative may exhibit distinct chemical behavior and applications.
Properties
CAS No. |
66740-10-1 |
|---|---|
Molecular Formula |
C16H19ClSi |
Molecular Weight |
274.86 g/mol |
IUPAC Name |
butan-2-yl-chloro-diphenylsilane |
InChI |
InChI=1S/C16H19ClSi/c1-3-14(2)18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
DDJQPHIDJCKCGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
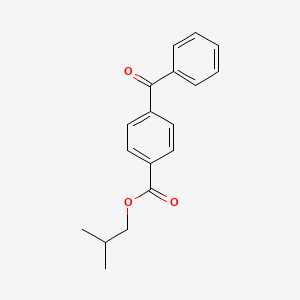

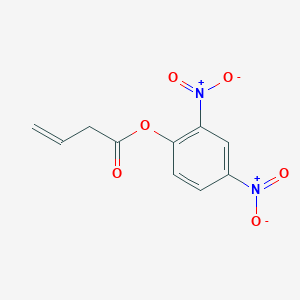
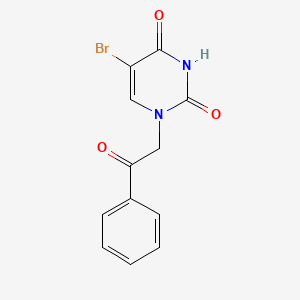
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)
![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
